N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899994-64-0
VCID: VC7041798
InChI: InChI=1S/C21H20N4O4S/c1-14-7-9-16(10-8-14)25-19(17-12-30(28,29)13-18(17)24-25)23-21(27)20(26)22-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
SMILES: CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4
Molecular Formula: C21H20N4O4S
Molecular Weight: 424.48

N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

CAS No.: 899994-64-0

Cat. No.: VC7041798

Molecular Formula: C21H20N4O4S

Molecular Weight: 424.48

* For research use only. Not for human or veterinary use.

N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide - 899994-64-0

Specification

CAS No. 899994-64-0
Molecular Formula C21H20N4O4S
Molecular Weight 424.48
IUPAC Name N-benzyl-N'-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Standard InChI InChI=1S/C21H20N4O4S/c1-14-7-9-16(10-8-14)25-19(17-12-30(28,29)13-18(17)24-25)23-21(27)20(26)22-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Standard InChI Key CKZOYAWHFONJHT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4

Introduction

N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound characterized by its unique structural features and potential biological activities. It belongs to the class of oxalamide derivatives and is notable for its thieno[3,4-c]pyrazole core, benzyl group, and oxalamide functional group.

Synthesis

The synthesis of N1-benzyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide involves multi-step organic reactions. Key steps include constructing the thieno[3,4-c]pyrazole core and introducing substituents such as the p-tolyl group and the benzyl group. Reaction conditions must be carefully optimized to achieve the desired product characteristics while minimizing side reactions.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation and reduction. Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Catalysts may also be employed to facilitate these reactions.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity. Understanding these interactions is crucial for elucidating its potential therapeutic effects in various diseases.

Potential Applications

Given its structural features, this compound is a valuable candidate for research in medicinal chemistry and biochemistry. It may have applications in inhibiting specific enzymes involved in metabolic pathways or signal transduction processes. Further studies are required to fully explore its biological potential.

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide

This compound, with a CAS number of 899994-68-4, shares a similar thieno[3,4-c]pyrazole core but differs in the substituent attached to the oxalamide moiety. It features a 1-phenylethyl group instead of a benzyl group .

N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide

This compound has a methoxyethyl group attached to the oxalamide, differing from the benzyl group in the compound of interest. Its molecular formula is C17H20N4O5S, and it also exhibits potential biological activities through interactions with enzymes or receptors.

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